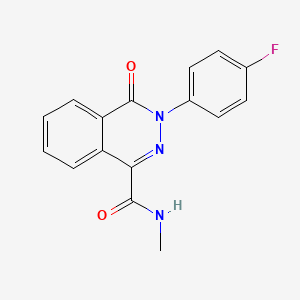

3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-N-methyl-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-18-15(21)14-12-4-2-3-5-13(12)16(22)20(19-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHDIJIAMNLKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Methylation: The methyl group is added through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The phthalazine core is shared among analogs, but substituents at the 3- and 1-positions vary significantly, influencing physicochemical and pharmacological properties:

Impact of Substituents

- Fluorine vs.

- N-Methyl Carboxamide vs. Ester : The methyl ester in ’s compound increases lipophilicity (logP ~2.5 estimated), whereas the N-methyl carboxamide in the target compound balances solubility and membrane permeability .

- Complex Substituents : The compound in features a piperazinyl-methoxyphenyl chain, which introduces basicity and steric bulk. This could enhance solubility in acidic environments but reduce blood-brain barrier penetration .

Biological Activity

3-(4-Fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound belonging to the phthalazine derivatives class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 283.29 g/mol. The compound features a phthalazine ring system, a fluorophenyl group, and a carboxamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 339021-32-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism may lead to inhibition or activation of pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

The compound has been shown to induce apoptosis in these cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins, which are crucial in the inflammatory response. This action could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Efficacy : A recent study assessed the cytotoxicity of this compound against various cancer cell lines. The results showed IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.